molecular formula C11H17ClO3 B13167042 Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13167042
M. Wt: 232.70 g/mol
InChI Key: QLNOZVVYSSTZDS-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-ethyl-1-oxaspiro[25]octane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable spirocyclic precursor with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. The process includes the formation of the spirocyclic core, followed by chlorination and esterification steps. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol, which can further undergo various chemical transformations.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is employed in the development of new materials with unique properties, such as spirocyclic polymers.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

  • Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate
  • Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate
  • Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Comparison: Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, binding affinities, and stability under various conditions.

Properties

Molecular Formula

C11H17ClO3

Molecular Weight

232.70 g/mol

IUPAC Name

methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H17ClO3/c1-3-8-4-6-10(7-5-8)11(12,15-10)9(13)14-2/h8H,3-7H2,1-2H3

InChI Key

QLNOZVVYSSTZDS-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)C(O2)(C(=O)OC)Cl

Origin of Product

United States

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